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Compound of Interest

Compound Name: 3-Aminoheptan-1-ol

Cat. No.: B15323236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 3-
Aminoheptan-1-ol, with a particular focus on its synthesis and chemical properties. Due to the

limited publicly available data on this specific compound, this guide also incorporates general

principles and methodologies applicable to the synthesis and characterization of chiral amino

alcohols.

Chemical Properties and Data
While specific experimental data for 3-Aminoheptan-1-ol is scarce in the public domain, its

basic chemical properties can be inferred from its structure. It is a chiral amino alcohol with a

seven-carbon backbone. The presence of both an amino group and a hydroxyl group suggests

it will exhibit amphiprotic properties and be capable of hydrogen bonding. The (S)-enantiomer

of 3-Aminoheptan-1-ol is commercially available and has the CAS number 1158985-17-1.

Table 1: General Physicochemical Properties of Related Amino Alcohols
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Property
7-Aminoheptan-1-
ol

6-Aminoheptan-1-
ol

Notes

Molecular Formula C₇H₁₇NO C₇H₁₇NO
Identical for all

isomers.

Molecular Weight 131.22 g/mol 131.22 g/mol
Identical for all

isomers.

CAS Number 19243-04-0 910403-89-3
Specific to each

isomer.

Topological Polar

Surface Area
46.3 Å² 46.3 Å²

Expected to be similar

for 3-Aminoheptan-1-

ol.

Hydrogen Bond Donor

Count
2 2

Expected to be the

same for 3-

Aminoheptan-1-ol.

Hydrogen Bond

Acceptor Count
2 2

Expected to be the

same for 3-

Aminoheptan-1-ol.

Rotatable Bond Count 6 5

Expected to be similar

for 3-Aminoheptan-1-

ol.

Data sourced from PubChem for isomeric compounds.[1][2]

Synthesis of (S)-3-Aminoheptan-1-ol
A key method for the synthesis of (S)-3-Aminoheptan-1-ol is detailed in patent

WO2012/136834 A1. The synthesis involves the reaction of valeraldehyde. While the full text of

the patent provides the most detailed protocol, a general plausible synthetic workflow can be

outlined based on common organic chemistry principles for the formation of chiral amino

alcohols.
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Experimental Protocol: Asymmetric Synthesis
(Hypothetical Workflow)
This protocol is a generalized representation of a plausible asymmetric synthesis for (S)-3-
Aminoheptan-1-ol, inspired by methodologies for similar compounds.

Step 1: Asymmetric Aldol Addition

To a solution of valeraldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at

-78 °C, add a chiral auxiliary-bound acetate enolate (1.1 eq).

Stir the reaction mixture at -78 °C for 4 hours.

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the resulting β-hydroxy aldehyde by flash column chromatography.

Step 2: Reductive Amination

Dissolve the purified β-hydroxy aldehyde (1.0 eq) in methanol.

Add a solution of ammonia in methanol (excess) followed by a reducing agent such as

sodium cyanoborohydride (1.5 eq).

Stir the reaction mixture at room temperature for 24 hours.

Acidify the reaction mixture with 1M HCl and then basify with 1M NaOH until pH > 10.

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Cleavage of Chiral Auxiliary and Final Product Formation

The resulting product from the reductive amination step is then subjected to conditions to

cleave the chiral auxiliary, which will vary depending on the specific auxiliary used.
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The final product, (S)-3-Aminoheptan-1-ol, is purified by flash column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 3-Aminoheptan-1-ol].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15323236#3-aminoheptan-1-ol-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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